molecular formula C16H22N6O B2571592 N-(3-(1H-imidazol-1-yl)propyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide CAS No. 2034537-42-1

N-(3-(1H-imidazol-1-yl)propyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide

Cat. No.: B2571592
CAS No.: 2034537-42-1
M. Wt: 314.393
InChI Key: RYIUZCSBRPLCAM-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide is a potent, cell-permeable, and ATP-competitive chemical probe that selectively inhibits Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [https://pubmed.ncbi.nlm.nih.gov/28945410/]. Its primary research value lies in dissecting the physiological and pathological roles of DYRK1A, a kinase implicated in multiple critical signaling pathways. In the context of neurodegenerative diseases, this compound is used to investigate tau hyperphosphorylation and the formation of neurofibrillary tangles, hallmark features of Alzheimer's disease, as DYRK1A phosphorylates tau at multiple residues [https://pubchem.ncbi.nlm.nih.gov/compound/162198181]. Furthermore, due to the role of DYRK1A in regulating nuclear factor of activated T cells (NFAT) transcription factors and its expression in pancreatic beta cells, this inhibitor serves as a crucial tool in diabetes research for probing pathways involved in beta-cell proliferation and function [https://www.nature.com/articles/s41467-021-24876-1]. By providing high selectivity for DYRK1A over other kinases, this inhibitor enables researchers to precisely modulate this target in cellular models of neurodegeneration and diabetes, facilitating the validation of DYRK1A as a therapeutic target and the development of novel treatment strategies.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-piperidin-1-ylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c23-16(19-6-4-9-21-12-8-17-13-21)15-18-7-5-14(20-15)22-10-2-1-3-11-22/h5,7-8,12-13H,1-4,6,9-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIUZCSBRPLCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide, with the CAS number 2034537-42-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, anti-inflammatory compound, and its effects on various cellular mechanisms.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C₁₆H₂₂N₆O
Molecular Weight 314.39 g/mol
CAS Number 2034537-42-1

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, such as this compound, exhibit notable anticancer properties. For instance, Tiwari et al. synthesized various pyrimidine derivatives and screened them against multiple cancer cell lines, including MCF-7 and MDA-MB453. One of the compounds showed an IC₅₀ of 29.1 µM against MDA-MB453 cells . The structure-activity relationship (SAR) studies highlighted that modifications in the molecular structure could significantly enhance anticancer efficacy.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Research indicates that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, compounds with similar structures have been shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic application in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, affecting signaling pathways that regulate cell proliferation and survival.
  • Apoptosis Induction : Studies suggest that it could promote apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Study 1: Anticancer Efficacy

In a comparative study involving various pyrimidine derivatives, this compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound's efficacy was comparable to established chemotherapeutics like doxorubicin .

Study 2: Anti-inflammatory Potential

A separate study assessed the anti-inflammatory effects of this compound using an LPS-induced inflammation model in macrophages. The results demonstrated a dose-dependent decrease in nitric oxide production and pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name / ID Substituent(s) Molecular Weight (g/mol) Notable Properties / Bioactivity Reference
Target Compound 4-(Piperidin-1-yl)pyrimidine-2-carboxamide 285.35 Potential enzyme inhibition (inferred) N/A
N-(3-(1H-Imidazol-1-yl)propyl)acetamide (5) Acetamide 193.23 Simpler structure; no piperidine
N-(3-(1H-Imidazol-1-yl)propyl)-4-fluorobenzamide (6) 4-Fluorobenzamide 287.30 Electron-withdrawing F; enhanced metabolic stability
N-[3-(1H-Imidazol-1-yl)propyl]pyrimidine-2-carboxamide (BK45587) Pyrimidine-2-carboxamide 231.25 Lacks piperidine; lower molecular weight
Compound 1 () Pyrrolo-pyrimidine core ~450 (estimated) Ag85C inhibitor (anti-TB; MIC: 20–50 mg/mL)
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) Trifluoromethylpyridine 392.20 High lipophilicity; potential CNS activity

Key Observations:

  • The piperidin-1-yl group in the target compound distinguishes it from simpler analogs (e.g., compounds 5, 6) and may enhance binding to targets requiring basic or bulky substituents.
  • Electron-withdrawing groups (e.g., 4-fluoro in compound 6, trifluoromethyl in compound 41) improve metabolic stability compared to the target’s electron-donating piperidine .
  • The pyrrolo-pyrimidine core in compound 1 () demonstrates anti-tubercular activity, suggesting that pyrimidine derivatives with extended heterocycles may have broader therapeutic applications .

Q & A

Q. How do structural analogs with piperidine modifications affect off-target toxicity profiles?

  • Methodological Answer : Screen analogs against a panel of hERG, CYP450, and phospholipidosis assays . Use toxicophore modeling (e.g., Derek Nexus) to predict liabilities. Prioritize analogs with reduced basicity (e.g., N-methyl piperidine) to minimize hERG inhibition .

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